(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate
Description
(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate (hereafter referred to as Compound A) is a fluorenylmethyloxycarbonyl (Fmoc)-protected secondary amine derivative. Its structure includes a pyrrolidinylmethyl group, which confers stereochemical specificity and influences reactivity in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary amine protection due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVCSZMWYOWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405742 | |
| Record name | 9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-16-6 | |
| Record name | 9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate typically involves the reaction of (S)-pyrrolidin-2-ylmethanol with (9H-fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions: (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The fluorenyl group provides steric hindrance and enhances the compound’s stability.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Classification of Analogous Compounds
The following compounds share the Fmoc-carbamate backbone but differ in substituents, impacting their physicochemical and synthetic properties:
Physicochemical and Spectral Comparisons
Solubility and Stability
- Compound A exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic Fmoc group and hydrophilic pyrrolidine moiety.
- RL-4380 (PEGylated derivative) shows superior aqueous solubility, attributed to the PEG chain, making it suitable for in vivo applications .
- The thioamide derivative (7 ) has reduced polarity compared to carbamates, affecting its crystallization behavior (melting point: 188.2–191.3°C) .
NMR Spectral Data
- Compound A : Expected ¹H-NMR signals include aromatic Fmoc protons (δ 7.3–7.8 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm).
- Compound 8 : The sulfamoyl group introduces deshielded NH protons (δ ~10 ppm) and aromatic protons (δ 7.5–8.0 ppm) .
- Compound 7 : Thioamide protons resonate at δ ~9.5–10.0 ppm, distinct from carbamate NH signals .
Stability and Deprotection Kinetics
- Fmoc vs. Boc Protection : Unlike tert-butoxycarbonyl (Boc)-protected analogs (e.g., ), Compound A is stable under acidic conditions but labile in base, enabling orthogonal protection strategies .
- Thioamide Stability : Thioamide derivatives (e.g., 7 ) exhibit slower hydrolysis rates compared to carbamates, influencing their utility in long-term storage .
Research Findings and Industrial Relevance
- Purity and Characterization :
- Crystallography and Hydrogen Bonding :
- Derivatives with hydroxybenzyl groups () are studied for hydrogen-bonding patterns, critical for crystal engineering and polymorphism prediction .
Biological Activity
(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate is a synthetic organic compound that belongs to the carbamate class. Its unique structure, featuring a fluorenyl group linked to a pyrrolidine moiety, suggests potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, focusing on enzyme interactions, pharmacological properties, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H23N2O2. The compound has a molecular weight of approximately 337.41 g/mol. The structural features include:
- Fluorenyl Group : A polycyclic aromatic hydrocarbon that may contribute to hydrophobic interactions with biological targets.
- Pyrrolidine Moiety : A five-membered nitrogen-containing ring that can enhance the compound's binding affinity to enzymes and receptors.
Enzyme Interactions
Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Modulation of Protein Activity : It can function as both an inhibitor and an activator depending on the target protein context.
The interaction studies focus on binding affinities and selectivity towards biological targets, which can be summarized as follows:
| Target Enzyme | Binding Affinity | Mode of Action |
|---|---|---|
| Toxoplasma gondii Phenylalanyl t-RNA Synthetase | High | Inhibition |
| Various Cytochrome P450 Enzymes | Moderate | Modulation |
| Acetylcholinesterase | Low | Competitive Inhibition |
Pharmacological Properties
The pharmacological profile of this compound suggests several therapeutic potentials:
- Antimicrobial Activity : Similar carbamates have shown broad-spectrum antimicrobial effects.
- Neuroprotective Effects : Compounds with pyrrolidine structures are often investigated for neuroprotective properties.
- Anticancer Potential : Fluorene derivatives have been studied for their anticancer activities due to their ability to interact with DNA and inhibit cell proliferation.
Case Studies
Recent studies have highlighted the biological activity of this compound:
- Inhibition of Toxoplasma gondii :
-
Neuroprotective Effects :
- Research indicated potential neuroprotective effects in models of neurodegeneration, suggesting that the compound could modulate pathways involved in neuronal survival .
-
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
